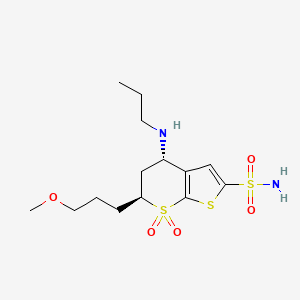
Tetracycline lauryl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lauricycline is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Nonantibiotic Properties and Clinical Implications
Tetracycline and its analogues, including Tetracycline Lauryl Sulfate, have been studied for their nonantibiotic properties. These properties include effects on inflammation, proteolysis, angiogenesis, apoptosis, metal chelation, ionophoresis, and bone metabolism. These findings suggest potential therapeutic applications in various diseases like rosacea, bullous dermatoses, neutrophilic diseases, pyoderma gangrenosum, sarcoidosis, aortic aneurysms, cancer metastasis, periodontitis, and autoimmune disorders such as rheumatoid arthritis and scleroderma (Sapadin & Fleischmajer, 2006).
Impact on Mitochondrial Function
Research has highlighted the effect of tetracyclines, including Tetracycline Lauryl Sulfate, on mitochondrial function across various eukaryotic models. Tetracyclines can induce mitochondrial proteotoxic stress, leading to changes in nuclear gene expression and altered mitochondrial dynamics and function. This is relevant not only in cell models but also in organisms like worms, flies, mice, and plants. Such findings are crucial for researchers using tetracyclines in experimental setups, as they could have confounding effects on results (Moullan et al., 2015).
Effects on Human Cell Lines
Investigations into the effects of Tetracycline Lauryl Sulfate on human cell lines have shown that this compound can alter gene expression patterns and shift metabolism towards a more glycolytic phenotype. This includes increased lactate secretion and reduced oxygen consumption, as well as slowing cell proliferation. These insights are vital for designing experiments in biomedical research that use tetracyclines (Ahler et al., 2013).
Micellar Interaction and Solubilization
Studies have examined the micellar interactions of tetracyclines in solutions of compounds like sodium lauryl sulfate. Understanding these interactions is crucial for pharmaceutical applications, as it affects the solubilization capabilities of tetracyclines, which is important for their bioavailability and therapeutic effectiveness (Ikeda, Tomida, & Yotsuyanagi, 1977).
Environmental Impact
The environmental impact of tetracycline antibiotics, including Tetracycline Lauryl Sulfate, is an area of significant research interest. These compounds are found in different ecological compartments due to their extensive usage, posing risks such as the development of antibiotic-resistant microorganisms and potential human health impacts. This area of research is critical for understanding and mitigating the environmental effects of widespread antibiotic use (Daghrir & Drogui, 2013).
Eigenschaften
CAS-Nummer |
5821-53-4 |
|---|---|
Produktname |
Tetracycline lauryl sulfate |
Molekularformel |
C34H50N2O12S |
Molekulargewicht |
710.83 |
IUPAC-Name |
(4R,4aR,5aR,6R,12aR)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide dodecyl sulfate |
InChI |
InChI=1S/C22H24N2O8.C12H26O4S/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h4-6,9-10,15,25,27-28,31-32H,7H2,1-3H3,(H2,23,30);2-12H2,1H3,(H,13,14,15)/t9-,10-,15-,21+,22-;/m1./s1 |
InChI-Schlüssel |
HKZSFGSVXUFBGF-CBJODJNJSA-N |
SMILES |
O=S(OCCCCCCCCCCCC)(O)=O.O=C(C(C1=O)=C(O)[C@H](N(C)C)[C@@]2([H])C[C@@]3([H])[C@@](C)(O)C4=C(C(C3=C(O)[C@]21O)=O)C(O)=CC=C4)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lauricycline; Tetracycline lauryl sulfate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




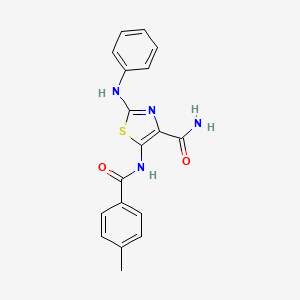
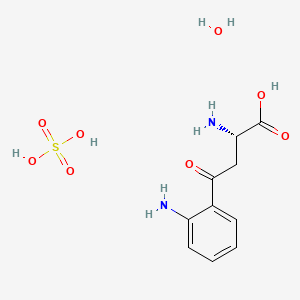
![N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B608407.png)
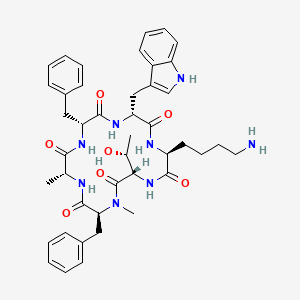
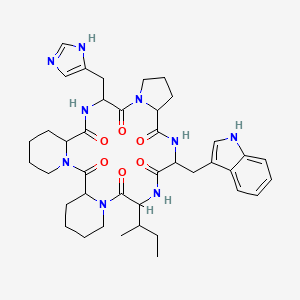
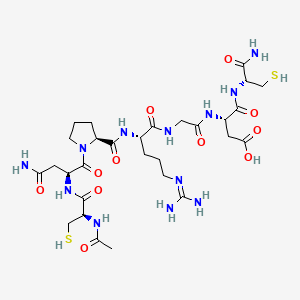
![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)
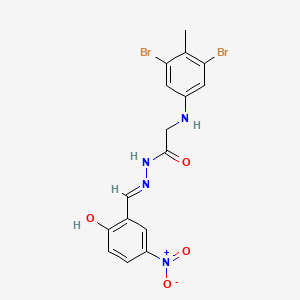
![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)
